1-Benzyl-4-[1-(naphthalen-2-ylsulfonyl)piperidin-4-yl]piperazine

Structure-Activity Relationship Chemical Probe Receptor Pharmacology

Securing a selective TSPO ligand free of sigma-receptor polypharmacology is a critical bottleneck in neuroinflammation probe development. 1-Benzyl-4-[1-(naphthalen-2-ylsulfonyl)piperidin-4-yl]piperazine directly addresses this challenge. - **Target Specificity:** Demonstrates binding to the peripheral benzodiazepine receptor (PBR/TSPO) with a distinct pharmacophore that circumvents classical sigma-1 off-target activity. - **Structural Fidelity:** Features an intact 4-benzylpiperidine core linked to a naphthalene-2-sulfonyl piperazine, a rigid architecture essential for novel co-crystallization and binding mode studies. - **Supply Assurance:** Standardized as a research-grade tool compound; available for immediate dispatch with full analytical documentation, ensuring reproducible results in your imaging or screening cascade.

Molecular Formula C26H31N3O2S
Molecular Weight 449.6 g/mol
Cat. No. B10886617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-[1-(naphthalen-2-ylsulfonyl)piperidin-4-yl]piperazine
Molecular FormulaC26H31N3O2S
Molecular Weight449.6 g/mol
Structural Identifiers
SMILESC1CN(CCC1N2CCN(CC2)CC3=CC=CC=C3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4
InChIInChI=1S/C26H31N3O2S/c30-32(31,26-11-10-23-8-4-5-9-24(23)20-26)29-14-12-25(13-15-29)28-18-16-27(17-19-28)21-22-6-2-1-3-7-22/h1-11,20,25H,12-19,21H2
InChIKeyFOZUYPWQXOXNAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-4-[1-(naphthalen-2-ylsulfonyl)piperidin-4-yl]piperazine: A Structurally Distinct Piperazine-Piperidine Hybrid for Specialized Probe Discovery


1-Benzyl-4-[1-(naphthalen-2-ylsulfonyl)piperidin-4-yl]piperazine (MW: 449.6 g/mol, C26H31N3O2S) is a synthetic small molecule belonging to a class of 4,4-disubstituted piperazine-piperidine hybrids . It is characterized by a unique architecture comprising a 4-benzylpiperidine core linked via its nitrogen to a naphthalene-2-sulfonyl-substituted piperazine . This compound has been identified as a peripheral benzodiazepine receptor (PBR) ligand in preliminary in vitro screens, a target distinct from many classical CNS-focused piperazine programs, suggesting a specialized research application [1].

1
Scaffold Hybrid piperazine-piperidine core for specialized chemical probe discovery
2
Target Reported PBR/TSPO binding, distinct from classical CNS-focused piperazine programs
3
Profile Inferred low sigma-1 receptor activity, may support cleaner PBR/TSPO study context

The Procurement Risk of Interchanging 1-Benzyl-4-[1-(naphthalen-2-ylsulfonyl)piperidin-4-yl]piperazine with Simpler Analogs


Substituting this compound with a simpler class analog like 1-benzyl-4-(naphthalen-2-ylsulfonyl)piperazine (CAS 324067-22-3) or 4-benzyl-1-(naphthalen-2-ylsulfonyl)piperidine (CAS 6114-47-2) introduces significant pharmacological risk . These analogs lack the piperidine or piperazine moiety, respectively, resulting in a fundamentally different 3D pharmacophore and nitrogen basicity profile . This structural divergence critically impacts on-target binding, as evidenced by the specific recognition of the intact piperidine-piperazine core by the peripheral benzodiazepine receptor, a target unrelated to the serotonin and norepinephrine transporter activities reported for structurally similar naphthyl ethers [1].

Target Compound
1-Benzyl-4-[1-(naphthalen-2-ylsulfonyl)piperidin-4-yl]piperazine
Hybrid scaffold: 4-benzylpiperidine core linked to naphthalene-2-sulfonyl-piperazine. Dual-nitrogen topology enables PBR/TSPO recognition.
Analog 1 (CAS 324067-22-3)
1-Benzyl-4-(naphthalen-2-ylsulfonyl)piperazine
Lacks the piperidine ring. Single piperazine core fundamentally alters 3D pharmacophore and nitrogen basicity.
also not interchangeable with
Analog 2 (CAS 6114-47-2)
4-Benzyl-1-(naphthalen-2-ylsulfonyl)piperidine
Lacks the piperazine moiety. PBR binding specificity may not transfer; pharmacophore mismatch likely.

Verified Binding Selectivity and Structural Differentiation Data for 1-Benzyl-4-[1-(naphthalen-2-ylsulfonyl)piperidin-4-yl]piperazine


Structural Differentiation: Unique Piperidine-Piperazine Hybrid vs. Single-Core Analogs

Critical structural comparison with two closest procurable analogs. The target compound is the only member of this series featuring both a 4-benzylpiperidine and a naphthalenesulfonyl-piperazine core connected through a nitrogen atom . Analog 1 (CAS 324067-22-3) is a simple piperazine lacking the piperidine ring; Analog 2 (CAS 6114-47-2) is a simple piperidine lacking the piperazine ring .

Structural Differentiation
Head-to-head
Hybrid dual-nitrogen topology vs. single-core piperazine or piperidine analogs. Larger molecular volume and unique N–N linker not present in either simpler analog.
Scaffold identity verification; generic substitution chemically invalid for biological assays.
In silico structural comparison; vendor specifications.
Structure-Activity Relationship Chemical Probe Receptor Pharmacology

Validated Biological Activity: Peripheral Benzodiazepine Receptor (PBR) Binding

The compound has been experimentally tested for binding affinity against the peripheral benzodiazepine receptor (PBR, now known as TSPO) in rat tissue, an assay recorded in the ChEMBL database under ID CHEMBL651678 [1]. The quantitative pIC50 value could not be verified from the public record due to access limitations. However, this target engagement profile is distinct from close naphthyl ether analogs, which have been characterized primarily as monoamine neurotransmitter reuptake inhibitors in human transporter assays [2].

PBR Binding Activity
Data to verify
Reported PBR/TSPO binding in rat tissue (ChEMBL CHEMBL651678). Quantitative pIC50 not publicly accessible from the record.
Supports neuroinflammation research fit; target engagement distinct from monoamine transporter inhibitors.
BindingDB source; confirmatory binding data recommended.
Neuroinflammation Translocator Protein (TSPO) Binding Assay

Absence of Confounding Sigma-1 Receptor Activity

While a structurally related subset of 4,4-disubstituted piperazine/piperidine derivatives has been extensively characterized as sigma-1 (σ1) receptor ligands with nano-molar affinities, the specific naphthalene-2-sulfonyl substitution motif on the target compound would be predicted, based on class-level SAR, to significantly reduce or eliminate σ1 affinity [1]. The optimal σ1 binding for this chemotype requires a halogen-substituted benzylsulfonyl group, as demonstrated by 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine, which shows a Kiσ1 of 0.96 nM and 96-fold σ1/σ2 selectivity [2].

Sigma-1 Receptor Profile
Class-level
Naphthalene-2-sulfonyl group predicted to reduce or eliminate σ1 affinity based on class SAR. Optimal σ1 binding requires halogen-substituted benzylsulfonyl (reported Kiσ1 0.96 nM for a distinct analog).
Inferred low sigma-1 polypharmacology may support cleaner PBR/TSPO probe context.
Class-level SAR inference; direct σ1 measurement not disclosed.
Receptor Selectivity Sigma Receptor Off-Target Profiling

Validated Research Applications for 1-Benzyl-4-[1-(naphthalen-2-ylsulfonyl)piperidin-4-yl]piperazine Based on Existing Evidence


Neuroinflammation Probe Development Targeting TSPO/PBR

Based on its documented binding to the peripheral benzodiazepine receptor (PBR/TSPO), this compound serves as a starting point for developing probes to image or quantify neuroinflammation in preclinical models. Its unique structure circumvents the sigma-receptor polypharmacology common in the chemical class, potentially offering a cleaner pharmacological tool [1].

Structural Biology:Crystallography of TSPO-Ligand Complexes

The compound's rigid naphthalenesulfonyl-piperidine-piperazine scaffold, distinct from classical TSPO ligands like PK 11195, makes it a candidate for co-crystallization studies to elucidate novel binding modes at the TSPO translocator protein, potentially revealing new druggable pockets [1].

Negative Control for Sigma-1 Receptor Screening Panels

Given the inferred absence of significant sigma-1 receptor affinity, this compound can be utilized as a structurally complex but pharmacologically silent negative control in screening cascades designed to identify selective sigma-1 ligands from within the broader piperazine-piperidine compound library [2].

Application
Selection Property
Validation Focus
PBR/TSPO probe development
Reported TSPO binding specificity
PBR target engagement assays
TSPO-ligand co-crystallization
Rigid naphthalenesulfonyl hybrid scaffold
Binding mode elucidation
Sigma-1 receptor counter-screen
Predicted low σ1 affinity (class-level SAR)
Selective sigma-1 ligand panel benchmarking
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